5-nitro-N-(2-phenylethyl)pyridin-2-amine
Description
Properties
IUPAC Name |
5-nitro-N-(2-phenylethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-16(18)12-6-7-13(15-10-12)14-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXPVPWKPFWHFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The direct nitration of N-(2-phenylethyl)pyridin-2-amine introduces a nitro group at the 5-position of the pyridine ring. This method leverages electrophilic aromatic substitution (EAS), where the electron-rich amine group activates the ring toward nitration.
Nitrating Agents and Conditions
A mixed acid system (concentrated nitric acid and sulfuric acid) is typically employed, with sulfuric acid acting as both a catalyst and dehydrating agent. The reaction is conducted at 0–5°C to minimize byproduct formation, such as over-nitration or oxidation of the phenylethyl moiety.
Microreactor Adaptation
Recent advances utilize microreactor technology to enhance safety and efficiency. For example, a microchannel flow reactor enables precise temperature control (20–60°C) and rapid mixing, reducing reaction time from hours to minutes. In a related nitration of 2-aminopyridine, this approach achieved a 78.6% yield of the desired 5-nitro product.
Challenges and Mitigation
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Regioselectivity : The nitro group preferentially occupies the 5-position due to the directing effect of the amino group.
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Byproducts : Minor quantities of 3-nitro isomers may form (<5%), necessitating chromatographic purification.
Coupling of 2-Chloro-5-nitropyridine with 2-Phenylethylamine
Nucleophilic Aromatic Substitution (NAS)
2-Chloro-5-nitropyridine reacts with 2-phenylethylamine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C. The electron-withdrawing nitro group facilitates chloride displacement by the amine nucleophile.
Optimization Parameters
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Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the transition state.
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Base Influence : Strong bases (e.g., Cs₂CO₃) improve yields but risk nitro group reduction at elevated temperatures.
Yield and Scalability
Typical yields range from 65–75% on a laboratory scale. Scaling up requires careful temperature control to avoid exothermic side reactions.
Palladium-Catalyzed Amination (Buchwald-Hartwig)
Transition-metal catalysis offers an alternative route, particularly for sterically hindered substrates. A Pd/Xantphos system in toluene at 110°C facilitates C–N bond formation between 2-chloro-5-nitropyridine and 2-phenylethylamine.
Catalytic Efficiency
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Ligand Effects : Bulky bisphosphine ligands (Xantphos) suppress β-hydride elimination, enhancing coupling efficiency.
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Yield : This method achieves superior yields (80–85%) compared to NAS but incurs higher costs due to catalyst usage.
Modular Assembly via Reductive Amination
Two-Step Synthesis
Advantages
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Flexibility : Permits late-stage functionalization of the amine group.
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Yield : Combined yields of 60–70% across both steps.
Comparative Analysis of Methods
| Method | Yield (%) | Temperature (°C) | Scalability | Cost Considerations |
|---|---|---|---|---|
| Direct Nitration | 70–78 | 0–60 | Moderate | Low (bulk reagents) |
| NAS | 65–75 | 80–100 | High | Moderate (solvent recovery) |
| Buchwald-Hartwig | 80–85 | 110 | Moderate | High (catalyst costs) |
| Reductive Amination | 60–70 | 25–80 | Low | Moderate (multi-step) |
Key Findings
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Microreactor Nitration : Offers the highest throughput and safety profile, aligning with industrial preferences.
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Buchwald-Hartwig : Optimal for academic settings prioritizing yield over cost.
Purification and Characterization
Isolation Techniques
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Liquid-Liquid Extraction : Removes unreacted starting materials using ethyl acetate and water.
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Column Chromatography : Silica gel with hexane/EtOAc (3:1) resolves nitro and amine byproducts.
Analytical Validation
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¹H NMR : Key signals include δ 8.2 ppm (pyridine H-6), δ 7.3 ppm (phenyl protons), and δ 3.6 ppm (N–CH₂).
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HPLC-MS : Confirms molecular ion peak at m/z 268.1 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-N-(2-phenylethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine, resulting in the formation of different amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Typical reducing agents include iron and hydrogen in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often use Lewis acids or strong acids as catalysts.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, hydrazines.
Substitution: Halogenated pyridines, alkylated pyridines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 5-nitro-N-(2-phenylethyl)pyridin-2-amine exhibit potential anticancer properties. For instance, derivatives of pyridine have been investigated for their ability to modulate drug resistance in cancer cells. A study highlighted that certain pyridine derivatives could enhance the efficacy of chemotherapeutic agents such as paclitaxel by overcoming multidrug resistance (MDR) mechanisms in cancer cells .
Neuropeptide FF Receptor Antagonism
The compound is also being explored as a neuropeptide FF receptor antagonist, which may have implications in pain management and the treatment of various neurological disorders. Antagonists targeting this receptor can potentially alleviate pain and reduce the side effects associated with conventional analgesics .
Materials Science
Non-linear Optical Properties
this compound has been studied for its non-linear optical properties, which are crucial for applications in photonics and optoelectronics. A systematic investigation into structural modifications of similar compounds revealed that certain configurations could enhance their solid-state non-linear optical responses. The interplay between molecular conformation and intermolecular interactions was found to significantly influence these properties .
Chemical Synthesis
Synthesis of Derivatives
The synthesis of this compound and its derivatives involves various chemical reactions, including nitration and acylation processes. These synthetic routes are essential for developing new compounds with tailored biological activities or improved material properties .
Data Tables
Case Studies
-
Anticancer Efficacy Study
A study demonstrated that a derivative of this compound significantly increased intracellular concentrations of paclitaxel in drug-resistant cell lines, leading to a notable reversal of resistance at low concentrations (10 μM). This finding underscores the potential of this compound in developing effective cancer treatments . -
Photonic Applications
Research into the non-linear optical properties of similar compounds revealed that introducing specific substituents could lead to materials with desirable optical characteristics suitable for photonic devices. The study emphasized the importance of molecular arrangement in achieving optimal performance in solid-state applications .
Mechanism of Action
The mechanism by which 5-nitro-N-(2-phenylethyl)pyridin-2-amine exerts its effects depends on its specific application. For example, in the case of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely based on the biological context.
Comparison with Similar Compounds
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Steric and Electronic Effects : The 2-phenylethyl group in the target compound likely induces distinct steric hindrance compared to the 1-phenylethyl isomer, affecting crystal packing and optical behavior. Methyl substitutions on the pyridine ring enhance NLO performance but eliminate rotating dielectric axes, underscoring the delicate balance between molecular design and functional outcomes .
- Synthetic Flexibility : Copper-catalyzed oxidative reactions (e.g., ) provide viable pathways for synthesizing nitro-substituted pyridin-amines, enabling tailored modifications for specific applications .
Q & A
Q. What are the key synthetic routes for 5-nitro-N-(2-phenylethyl)pyridin-2-amine?
The synthesis typically involves nitration of pyridine derivatives followed by nucleophilic substitution. For example:
- Step 1 : Nitration of pyridin-2-amine precursors under controlled conditions (e.g., HNO₃/H₂SO₄) to introduce the nitro group at the 5-position .
- Step 2 : Alkylation or reductive amination with 2-phenylethylamine. A modified protocol involves reacting 5-nitropyridin-2-amine with 2-phenylethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the N-(2-phenylethyl) derivative .
- Purification : Column chromatography (e.g., silica gel, eluent: 5–10% EtOAc/hexane) ensures high purity.
Q. How is this compound characterized using spectroscopic methods?
Q. What are the reactivity patterns of the nitro and amine groups?
- Nitro Group : Reducible to NH₂ using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl, enabling further functionalization .
- Amine Group : Participates in Schiff base formation, acylation, or coordination with metal ions (e.g., Co²⁺, Cu²⁺) for catalytic studies .
Advanced Research Questions
Q. How can computational methods predict reactivity or electronic properties?
- DFT Calculations : Using B3LYP/6-311G(d,p), compute bond lengths, Fukui indices, and HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attacks .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) by aligning the compound’s electrostatic potential with active sites .
Q. What strategies optimize yield in multi-step synthesis?
- One-Pot Reactions : Combine nitration and alkylation steps using phase-transfer catalysts (e.g., TBAB) to reduce intermediate isolation .
- Microwave-Assisted Synthesis : Accelerate reaction times (e.g., 30 minutes vs. 24 hours) for nitropyridine intermediates, improving yield by 15–20% .
- Controlled Nitration : Monitor temperature (<5°C) and stoichiometry (HNO₃:H₂SO₄ = 1:3) to minimize byproducts like di-nitrated derivatives .
Q. How can contradictions in biological activity data be resolved?
- Dose-Response Studies : Use IC₅₀ assays (e.g., kinase inhibition) across multiple concentrations to distinguish true activity from assay noise .
- Metabolite Analysis : LC-MS/MS identifies degradation products (e.g., nitro-reduced metabolites) that may confound results .
- Structural Analog Comparison : Test derivatives (e.g., replacing nitro with CF₃) to isolate the nitro group’s role in activity .
Q. What are the structure-activity relationships (SAR) for this compound?
- Nitro Position : 5-Nitro substitution enhances electron deficiency, improving binding to hydrophobic enzyme pockets vs. 3-nitro isomers .
- Phenylethyl Chain : Longer alkyl chains reduce solubility but increase lipophilicity, affecting membrane permeability in cellular assays .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
